FTI 276 TFA Exhibits >100-Fold Selectivity for FTase over GGTase I, Minimizing Geranylgeranylation Off-Target Effects Compared to Less Selective Inhibitors
FTI 276 TFA demonstrates a >100-fold selectivity window for farnesyltransferase (FTase) over geranylgeranyltransferase I (GGTase I). In direct in vitro enzyme assays, the IC₅₀ for FTase is 0.5 nM (500 pM), whereas the IC₅₀ for GGTase I is 50 nM . This selectivity is critical because GGTase I can alternatively prenylate K-Ras when FTase is inhibited, a compensatory mechanism that limits the efficacy of less selective FTIs [1]. For context, other FTIs exhibit significantly lower selectivity indices; for example, the ester prodrug FTI-277 displays approximately 100-fold selectivity [2], while some clinical candidates like tipifarnib demonstrate even narrower windows [3].
| Evidence Dimension | Enzyme Selectivity Index (GGTase I IC₅₀ / FTase IC₅₀) |
|---|---|
| Target Compound Data | FTase IC₅₀ = 0.5 nM; GGTase I IC₅₀ = 50 nM; Selectivity Index = 100 |
| Comparator Or Baseline | FTI-277: FTase IC₅₀ ≈ 0.5 nM (reported as similar to parent); GGTase I IC₅₀ not directly reported but selectivity described as ~100-fold. Tipifarnib (R115777): FTase IC₅₀ = 0.86 nM; GGTase I IC₅₀ = 7.9 nM; Selectivity Index ≈ 9 [3]. |
| Quantified Difference | FTI 276 TFA selectivity index is >10-fold higher than tipifarnib's ~9-fold index. |
| Conditions | In vitro enzyme inhibition assays using purified human FTase and GGTase I. IC₅₀ values derived from concentration-response curves. |
Why This Matters
Higher selectivity minimizes confounding geranylgeranylation effects in cellular assays and improves interpretability of Ras-specific phenotypes.
- [1] Sun J, et al. Both farnesyltransferase and geranylgeranyltransferase I inhibitors are required for inhibition of oncogenic K-Ras prenylation but each alone is sufficient to suppress human tumor growth in nude mouse xenografts. Oncogene. 1998;16(11):1467-1473. PMID: 9525745. View Source
- [2] Lerner EC, et al. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. J Biol Chem. 1995;270(45):26802-26806. PMID: 7592920. View Source
- [3] End DW, et al. Characterization of the antitumor effects of the selective farnesyl protein transferase inhibitor R115777 in vivo and in vitro. Cancer Res. 2001;61(1):131-137. PMID: 11196150. View Source
